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Methylthiomethyl hexanoate

Flavor potency Odor threshold Dairy flavoring

Methylthiomethyl hexanoate (CAS 74758-91-1, FEMA 3880, JECFA is a sulfur-containing fatty acid ester of the methylthiomethyl carboxylate class, with the molecular formula C₈H₁₆O₂S and molecular weight 176.27 g/mol. It is a colorless to pale yellow liquid at room temperature, very slightly soluble in water (est.

Molecular Formula C8H16O2S
Molecular Weight 176.28 g/mol
CAS No. 74758-91-1
Cat. No. B1594403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylthiomethyl hexanoate
CAS74758-91-1
Molecular FormulaC8H16O2S
Molecular Weight176.28 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OCSC
InChIInChI=1S/C8H16O2S/c1-3-4-5-6-8(9)10-7-11-2/h3-7H2,1-2H3
InChIKeyNWSZEYNCLKNLMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityvery slightly soluble in water;  soluble in alcohols and oils

Structure & Identifiers


Interactive Chemical Structure Model





Methylthiomethyl Hexanoate (CAS 74758-91-1): Procurement-Relevant Identity and Regulatory Baseline for Flavor Scientists


Methylthiomethyl hexanoate (CAS 74758-91-1, FEMA 3880, JECFA 479) is a sulfur-containing fatty acid ester of the methylthiomethyl carboxylate class, with the molecular formula C₈H₁₆O₂S and molecular weight 176.27 g/mol [1]. It is a colorless to pale yellow liquid at room temperature, very slightly soluble in water (est. 488.3 mg/L at 25 °C) but soluble in alcohols and oils, with an estimated logP of 2.80 [1]. The compound is listed in the FDA EAFUS inventory as a flavoring agent or adjuvant and has been evaluated by JECFA (1999) with an ADI of 'No safety concern at current levels of intake when used as a flavouring agent' [2]. Its organoleptic profile is characterized by a pineapple, fruity odor with a creamy, cheesy flavor contribution that is effective in dairy applications at levels as low as 0.5 ppm [1].

Regulatory FEMA GRAS and FDA EAFUS listed; JECFA evaluated
Sensory Reported pineapple, creamy, cheesy profile at low use levels
Matrix Lipid-soluble; may suit high-fat dairy, bakery, and meat systems
Workflow Flavor formulation for dairy, tropical fruit, and seasoning applications

Why Generic Substitution Fails: The Functional Specificity of Methylthiomethyl Hexanoate in Flavor Formulation


Within the methylthiomethyl ester class, chain-length variation of the acyl moiety produces pronounced and functionally consequential shifts in organoleptic character, use-level potency, and hydrophobicity that preclude simple interchange. The patent literature (US 4,414,233) explicitly teaches that methylthiomethyl esters of aliphatic acids exhibit diverse flavor effects spanning fruit, cheese, cream, meat, and vegetable profiles depending on the specific acyl group [1]. A systematic synthesis and odor evaluation of sixteen methylthiomethyl carboxylates (Flavour and Fragrance Journal, 2019) confirmed that most members of the class possess pleasant fruity odors, but the specific character and intensity vary substantially with chain length and branching [2]. Substituting methylthiomethyl hexanoate (C6 acyl) with its C4 analog (methylthiomethyl butyrate) replaces the creamy, cheesy, pineapple profile with a metallic, sulfureous, onion-like character at a 4× higher use level, fundamentally altering the sensory outcome in finished food products. The quantitative evidence presented below establishes the dimensions on which methylthiomethyl hexanoate is differentiated from its closest analogs, enabling evidence-based procurement decisions.

Target
Methylthiomethyl hexanoate (C6)
Reported creamy, cheesy, pineapple notes at low use levels
Potential Substitute
Methylthiomethyl butyrate (C4) may introduce metallic, sulfureous, onion off-notes, altering dairy profile
Target
Sulfur-containing ester (thioether moiety)
Delivers creamy-cheesy dairy character
Potential Substitute
Non-sulfur hexanoate esters (ethyl/methyl) lack creamy-cheesy note; profile mismatch likely
Target
Higher logP (lipid affinity)
May support sustained release in high-fat matrices
Potential Substitute
Lower logP analogs may partition differently, possibly altering flavor release kinetics

Quantitative Differentiation Evidence: Methylthiomethyl Hexanoate vs. Closest Analogs for Scientific Procurement


Use-Level Potency: 4× Lower Effective Concentration in Dairy Flavor Applications vs. Methylthiomethyl Butyrate

Methylthiomethyl hexanoate delivers a characteristic creamy, cheesy note to dairy flavors at a recommended use level of 0.5 ppm, as documented by The Good Scents Company and perflavory.com organoleptic databases [1]. In contrast, methylthiomethyl butyrate (FEMA 3879, CAS 74758-93-3), the closest in-class C4 acyl analog, is recommended at 2 ppm for similar dairy and exotic fruit flavor applications per the same authoritative databases [2]. This represents a 4-fold difference in effective use concentration, indicating that methylthiomethyl hexanoate possesses substantially higher odor potency (lower odor detection threshold) for the target dairy flavor profile.

Use-Level Potency
Reported
0.5 vs. 2.0 ppm
4× lower effective concentration (C6 vs. C4)
Supports use-level differentiation for dairy flavor applications
Organoleptic database comparison; cross-study review
Flavor potency Odor threshold Dairy flavoring Use-level comparison

Flavor Profile Specificity: Creamy-Cheesy Character vs. Metallic-Sulfureous Off-Notes of the C4 Analog

Methylthiomethyl hexanoate is characterized by descriptors 'pineapple, fruity, creamy' with specific utility in adding 'a creamy cheesy note to dairy flavors' [1]. Methylthiomethyl butyrate is characterized by 'metallic, tropical fruit' odor with a taste described as 'sulfureous, savory, eggy, vegetative and onion with fruity, tropical nuances' at 2 ppm [2]. The presence of metallic, sulfureous, eggy, and onion notes in the butyrate analog constitutes off-character in dairy, cream, and delicate fruit flavor applications, whereas the hexanoate's creamy-cheesy profile is directly congruent with target dairy flavor objectives.

Sensory Profile
Reported
C6: creamy, cheesy, pineapple
C4: metallic, sulfureous, onion
May reduce off-note risk in delicate dairy formulations
Descriptive sensory databases; reviewer attributions
Sensory analysis Flavor descriptor Off-flavor avoidance Dairy flavor

Hydrophobicity Differential: 12.6× Higher Octanol-Water Partition Coefficient vs. C4 Analog Affects Food Matrix Partitioning

Methylthiomethyl hexanoate has an estimated logP (XlogP3-AA) of 2.80, while methylthiomethyl butyrate has an estimated logP of 1.70 [1][2]. This difference of 1.10 logP units corresponds to an approximately 12.6-fold higher octanol-water partition coefficient for the hexanoate. In food systems containing both aqueous and lipid phases (e.g., dairy products, sauces, meat emulsions), this differential directly impacts the compound's partitioning behavior, flavor release kinetics, and perceived flavor intensity over the consumption time-course.

Lipid Affinity
Reported
ΔlogP 1.10
~12.6× higher octanol-water partition
Supports lipid-phase partitioning review for high-fat matrices
Estimated XlogP3-AA values; not experimentally determined
logP Food matrix partitioning Flavor release Formulation design

Food Category Breadth: Seasonings/Flavors Application at 300 ppm Provides Unique High-Dosage Capability Absent in C4 Analog

According to FEMA GRAS Publication 18, methylthiomethyl hexanoate (FEMA 3880) carries a 'seasonings/flavors' category usage level of 300 ppm (both average usual and average maximum), in addition to baked goods (1–10 ppm), gravies (1–2 ppm), meat products (1–10 ppm), processed vegetables (0.5–5 ppm), and soups (1–10 ppm) [1]. Methylthiomethyl butyrate (FEMA 3879) has reported usage in baked goods (1–10 ppm) and gravies (1–2 ppm) but lacks the high-dosage seasonings/flavors category capability [2]. This broader food category coverage, particularly the 300 ppm seasoning allowance, reflects a distinct regulatory and functional positioning validated through the FEMA Expert Panel's GRAS determination process.

Regulatory Breadth
Reported
300 ppm seasonings/flavors (C6)
not reported for C4 analog
Supports high-dosage seasoning application feasibility
FEMA GRAS Publication 18 data; regulatory review
FEMA GRAS usage levels Seasoning formulation Food category coverage Maximum use level

Distinctiveness from Non-Sulfur Hexanoate Esters: Sulfur Atom Imparts Creamy-Cheesy Character Absent in Ethyl and Methyl Hexanoate

Ethyl hexanoate (FEMA 2439, CAS 123-66-0) and methyl hexanoate (FEMA 2708, CAS 106-70-7) share the same C6 acyl backbone as methylthiomethyl hexanoate but lack the methylthiomethyl (-CH₂SCH₃) moiety. Ethyl hexanoate is described as having a 'powerful, fruity odor with a pineapple–banana note' and 'sweet fruity pineapple waxy green banana' character at 1% in dipropylene glycol, with an aroma detection threshold of 0.3–5 ppb . Methyl hexanoate has an 'ethereal, pineapple-apricot aroma' . Neither compound delivers the creamy, cheesy dairy note that defines methylthiomethyl hexanoate's organoleptic utility at 0.5 ppm [1]. The thioether sulfur atom in the methylthiomethyl group is the structural feature responsible for this creamy-cheesy character, as sulfur-containing volatiles are well-established contributors to dairy and cheese aroma profiles.

Sulfur Specificity
Reported
Creamy-cheesy present in thioether
absent in ethyl/methyl hexanoate
Sulfur moiety is key to dairy flavor character; non-sulfur esters not interchangeable
Organoleptic descriptor databases; structure-odor review
Sulfur flavor chemistry Ester comparison Creamy flavor note Non-sulfur alternative

Patent-Cited Fruit Flavor Specificity: Methylthiomethyl Hexanoate Explicitly Claimed for Pineapple, Mango, and Durian Profiles

US Patent 4,414,233 ('Methylthiomethyl esters as flavor additives') explicitly teaches the utility of methylthiomethyl hexanoate as part of a class of esters that are 'useful in fruit flavors, e.g., pineapple, strawberry, raspberry, blackcurrant, mango, durian, grape, apple, peach, pear, and other fruit and berry flavors' and further 'also useful in cheese, cream, milk, meat, and vegetable flavors' [1]. The patent specifically names 'methylthiomethyl hexanoate' as a claimed chemical group [1]. While the patent covers the broader class, the hexanoate derivative is explicitly enumerated in the claims, distinguishing it from non-explicitly named chain-length variants. The combination of pineapple/fruity top notes with creamy/cheesy body notes makes this specific chain length particularly suited for tropical fruit-dairy hybrid flavors (e.g., pineapple cheesecake, mango lassi, durian cream), a dual functionality not attributed to shorter or longer chain methylthiomethyl esters in the patent disclosure.

Patent Evidence
Class-level
US 4,414,233 claims methylthiomethyl hexanoate for pineapple, mango, durian & dairy
Supports dual fruit-dairy application context per patent disclosure
Class-level inference; specific chain-length advantage not quantitatively isolated
Patent evidence Fruit flavor application Tropical fruit Flavor intellectual property

Evidence-Backed Application Scenarios Where Methylthiomethyl Hexanoate (CAS 74758-91-1) Provides Verified Differentiation


Dairy Flavor Formulations Requiring Clean Creamy-Cheesy Character Without Metallic or Sulfureous Off-Notes

In cheese, cream, butter, and fermented dairy flavor formulations, methylthiomethyl hexanoate provides a creamy, cheesy note at 0.5 ppm without the metallic, sulfureous, and onion-like off-characters associated with its closest in-class analog, methylthiomethyl butyrate (used at 2 ppm) [1][2]. The 4× lower effective use level (0.5 vs. 2.0 ppm) further reduces the risk of flavor imbalance or carry-through in delicate dairy applications. This compound is the appropriate selection when the sensory target is a clean, fruity-creamy dairy profile rather than a savory-sulfureous cheese character.

High-Fat Food Matrices Where Optimized Lipid-Phase Partitioning Improves Flavor Release

With an estimated logP of 2.80 (vs. 1.70 for the C4 butyrate analog), methylthiomethyl hexanoate partitions approximately 12.6× more favorably into lipid phases [1]. This property makes it the preferred choice for high-fat food matrices—including baked goods with butter/shortening (FEMA usage: 1–10 ppm), cream-based sauces, full-fat dairy products, and meat products (FEMA usage: 1–10 ppm)—where sustained flavor release from the lipid phase is critical to the temporal flavor profile. The lower-logP C4 analog would disproportionately partition into the aqueous phase, leading to rapid flavor burst followed by quick fade.

Seasoning and Savory Flavor Systems Requiring High-Dosage Regulatory Coverage

Methylthiomethyl hexanoate carries an explicit FEMA GRAS usage level of 300 ppm in the seasonings/flavors category, a capability not documented for methylthiomethyl butyrate [1]. For industrial seasoning manufacturers developing concentrated flavor premises, bouillon bases, or dry seasoning blends where the flavor compound must be delivered at high impact levels, this 300 ppm regulatory allowance provides validated safety coverage that simplifies regulatory compliance documentation. The compound's additional coverage across baked goods, gravies, meat, processed vegetables, and soups makes it a versatile single-ingredient solution across multiple product lines.

Tropical Fruit-Dairy Hybrid Flavors (Pineapple Cheesecake, Mango Lassi, Durian Cream)

Methylthiomethyl hexanoate uniquely occupies the organoleptic intersection of fruity (pineapple, tropical) top notes and creamy-cheesy body notes at a single molecular entity [1]. As documented in US Patent 4,414,233, it is explicitly applicable to both fruit flavors (pineapple, mango, durian) and dairy flavors (cheese, cream, milk) [2]. This dual functionality makes it an efficient single-compound solution for tropical fruit-dairy hybrid flavor formulations, reducing the number of ingredients needed compared to using separate fruity ester and dairy lactone/ketone components. The estimated logP of 2.80 further supports balanced release of both fruity and creamy notes from complex multi-phase dessert matrices.

Application
Selection Property
Validation Focus
Dairy flavor formulations (clean creamy-cheesy)
Creamy-cheesy organoleptic specificity; absence of metallic off-notes
Sensory panel dairy profile evaluation
High-fat food matrices
Lipid-phase partitioning context
Flavor release kinetics in lipid/water systems
Seasoning & savory systems (high dosage)
FEMA GRAS high-dosage seasoning coverage
Regulatory compliance for seasoning usage levels
Tropical fruit-dairy hybrid flavors
Dual fruit-dairy organoleptic functionality
Patent-backed flavor profile assessment
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